N'-(2,4-difluorophenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide
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Overview
Description
N'-(2,4-difluorophenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide is a complex organic compound that features both fluorinated aromatic and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2,4-difluorophenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide typically involves multiple steps. One common method includes the reaction of 2,4-difluoroaniline with oxalyl chloride to form the corresponding oxalamide intermediate. This intermediate is then reacted with 3-(furan-2-yl)-2-hydroxy-2-methylpropylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
N'-(2,4-difluorophenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N'-(2,4-difluorophenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide is not well understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(2,4-difluorophenyl)-N2-(3-(furan-2-yl)-2-hydroxypropyl)oxalamide
- N1-(2,4-difluorophenyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylbutyl)oxalamide
Uniqueness
N'-(2,4-difluorophenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide is unique due to the presence of both fluorinated aromatic and furan moieties, which impart distinct chemical and physical properties. These features make it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents.
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O4/c1-16(23,8-11-3-2-6-24-11)9-19-14(21)15(22)20-13-5-4-10(17)7-12(13)18/h2-7,23H,8-9H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHXAEVVGOHTGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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